molecular formula C15H10ClNO3 B5781515 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5781515
M. Wt: 287.70 g/mol
InChI Key: SSJAMERFGKGPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as MOB, is a chemical compound that belongs to the class of benzoxazinones. It is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the expression of certain genes that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. However, the exact mechanism of action of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood, which may make it difficult to develop targeted therapies based on this compound.

Future Directions

There are several future directions for research on 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one. One area of interest is in the development of targeted therapies for cancer treatment. Researchers are also interested in studying the potential use of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves a multi-step process that begins with the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenol. This intermediate is then reacted with cyanamide to form 6-chloro-2-(2-cyanophenyl)-4H-3,1-benzoxazin-4-one. Finally, the cyano group is reduced to a methoxy group using sodium borohydride to yield 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one.

Scientific Research Applications

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-chloro-2-(2-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-19-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(18)20-14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAMERFGKGPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

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